molecular formula C22H19ClN2O3S B2853961 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005301-01-8

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2853961
CAS No.: 1005301-01-8
M. Wt: 426.92
InChI Key: LMANJUFLYIQKFU-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl group at the 1-position and a 5-chloro-2-methoxybenzamide moiety at the 7-position.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-28-19-9-7-15(23)12-17(19)21(26)24-16-8-6-14-4-2-10-25(18(14)13-16)22(27)20-5-3-11-29-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMANJUFLYIQKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The thienylcarbonyl group is then added through a series of reactions involving thienyl derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Benzamide + Tetrahydroquinoline - 5-Chloro-2-methoxybenzamide
- Thiophene-2-carbonyl at 1-position
Not explicitly reported (Inferred)
5-Chloro-2-Methoxy-N-[1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzamide Benzamide + Tetrahydroquinoline - 5-Chloro-2-methoxybenzamide
- Furan-2-carbonyl at 1-position
Not reported; furan may alter solubility/metabolism
4-Chloro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzamide Benzamide + Tetrahydroquinoline - 4-Chloro benzamide
- Thiophene-2-carbonyl at 1-position
Physicochemical properties differ due to chloro position
Compound 15a: 5-Chloro-2-Methoxy-N-(4-(N-Pyridin-2-ylsulfamoyl)Phenyl)Benzamide Benzamide + Sulfonamide-Pyridine - 5-Chloro-2-methoxybenzamide
- Pyridin-2-ylsulfamoyl group
α-Amylase (44.36% inhibition), α-glucosidase (data partial)
Compound 7d: 2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]Thiadiazol-2-yl}Acetamide Thiadiazole + Pyridine - 2-Fluoro-phenoxy
- 4-Methoxy-phenyl-pyridine
Anticancer (IC50 = 1.8 µM on Caco-2)

Key Observations:

  • Chloro Position: The 4-chloro analog () lacks the 2-methoxy group, which could diminish steric hindrance and modify interactions with hydrophobic enzyme pockets .
  • Scaffold Flexibility: Thiadiazole-pyridine hybrids () exhibit cytotoxicity but diverge significantly in core structure, highlighting the benzamide-tetrahydroquinoline system’s uniqueness in balancing rigidity and solubility .

Biological Activity

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound notable for its potential biological activities. Its unique structure incorporates a chloro and methoxy group along with a tetrahydroquinoline moiety, which may contribute to its diverse pharmacological properties.

  • Molecular Formula : C22H19ClN2O3S
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 955689-11-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor binding, leading to significant biological effects. The specific pathways involved depend on the target cells and conditions of use.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

  • Inhibition of Tumor Cell Proliferation : Research indicates that compounds structurally similar to this compound exhibit potent anticancer properties. For instance, tetrahydroquinoline derivatives have shown selective cytotoxicity against various human tumor cell lines, including KB and HepG2/A2 cells .
  • Mechanistic Insights : The compound's mechanism may involve the inhibition of key enzymes such as topoisomerases or interaction with signaling pathways that regulate apoptosis in cancer cells .

Antimicrobial Activity

Studies have also explored the antimicrobial potential of similar compounds:

  • Activity Against Pathogens : Compounds with structural similarities have demonstrated antimicrobial effects against bacteria like Staphylococcus aureus and fungi such as Candida albicans using disk diffusion methods .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerKB CellsSignificant inhibition of proliferation
HepG2/A2 CellsInduction of apoptosis
AntimicrobialStaphylococcus aureusZone of inhibition in disk diffusion assay
Candida albicansEffective against fungal growth

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

  • Chloro Group : This halogen may enhance lipophilicity and facilitate interactions with biological membranes.
  • Methoxy Group : The presence of the methoxy group can influence solubility and bioavailability.
  • Tetrahydroquinoline Moiety : This portion is critical for the anticancer activity observed in related compounds.

Q & A

Q. Answer :

  • Target identification : Perform molecular docking (e.g., AutoDock Vina) against receptors like GPCRs or kinases, leveraging the thiophene moiety’s π-π stacking potential .
  • In vitro assays : Prioritize cell viability assays (MTT) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values, ensuring triplicate runs to address variability .

How can researchers address inconsistencies in bioactivity data across studies?

Answer :
Discrepancies may stem from:

  • Assay conditions : Standardize protocols (e.g., serum-free media, controlled O2 levels) to reduce confounding factors .
  • Compound stability : Test degradation via LC-MS over 24–72 hours under assay conditions (e.g., pH 7.4 buffer at 37°C) .
  • Cellular context : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

What advanced methods are recommended for structure-activity relationship (SAR) studies?

Q. Answer :

  • Analog synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogen) and thiophene ring (e.g., furan substitution) to probe electronic effects .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent positions with bioactivity .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) to identify active metabolites influencing SAR .

How should environmental fate and ecotoxicological risks be assessed?

Q. Answer :

  • Persistence studies : Measure hydrolysis half-life (t1/2) in water at varying pH levels (3–9) and UV exposure .
  • Bioaccumulation : Use logP calculations (e.g., SwissADME) and in silico models (EPI Suite) to predict environmental partitioning .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests .

What analytical techniques are critical for characterizing intermediates and final products?

Q. Answer :

  • Purity analysis : UPLC-PDA (λ = 254 nm) with >98% purity threshold .
  • Structural confirmation : 1H/13C NMR (DMSO-d6 or CDCl3), FT-IR for carbonyl stretches (~1650–1700 cm⁻¹) .
  • Crystallinity : Powder XRD to assess polymorphic forms impacting solubility .

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